![molecular formula C13H19NO B1523078 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol CAS No. 1042574-94-6](/img/structure/B1523078.png)

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol

Übersicht

Beschreibung

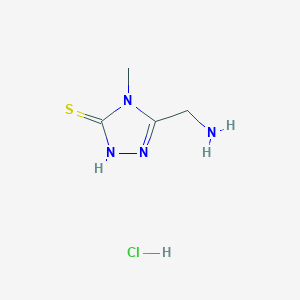

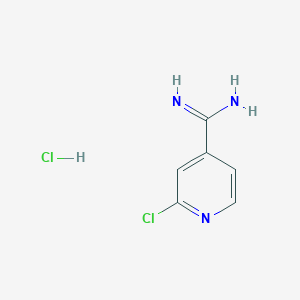

“3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1042574-94-6 . It has a molecular weight of 205.3 . The IUPAC name for this compound is 3-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-propanol . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol” is 1S/C13H19NO/c15-10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13-15H,3-4,6,8-10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound “3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol” is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the resources I accessed.Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Properties

Convenient Synthesis of Halo-Indanones and Tetralones : A study described a method for regioselective oxidation and acidic hydrolysis to synthesize 7-aminoindan-1-one or 8-aminotetral-1-one, highlighting a route for preparing halo derivatives of these compounds. This process emphasizes the chemical versatility and synthetic utility of compounds related to 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol in organic synthesis (Nguyen et al., 2003).

Chiral Auxiliary in Asymmetric Reactions : Another research utilized a derivative of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol as a chiral auxiliary in Reformatsky-type reactions, showcasing its role in enhancing asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds (Orsini et al., 2005).

Biological Studies and Potential Therapeutic Applications

Sigma Receptor Ligands for Oncology : An investigation into analogues of σ receptor ligand PB28 highlighted the design of compounds with reduced lipophilicity for potential use as positron emission tomography radiotracers in oncology. These studies demonstrate the potential therapeutic applications of 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol derivatives in cancer diagnosis and treatment (Abate et al., 2011).

Cytochrome P450 3A Inhibition in Drug Discovery : Research on melanocortin-4 receptor agonists, including a compound structurally related to 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol, discussed the assessment and minimization of time-dependent inhibition of cytochrome P450 3A. This study is crucial for understanding drug-drug interaction potentials and improving the safety profiles of new therapeutic agents (Tang et al., 2008).

Material Science and Engineering

- Poly(Ether Imine) Dendrimers for Biological Studies : A synthetic strategy for constructing poly(ether imine) dendrimers originating from 3-amino-propan-1-ol was described. These dendrimers showed non-toxic properties, making them suitable for biological applications. This illustrates the compound's utility in the development of non-toxic materials for biomedical research (Krishna et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13-15H,3-4,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYROAKFDBXHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride](/img/structure/B1522998.png)

![2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride](/img/structure/B1523004.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propanamide hydrochloride](/img/structure/B1523017.png)